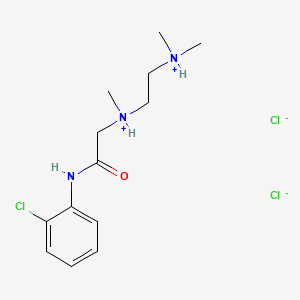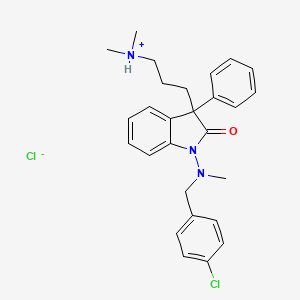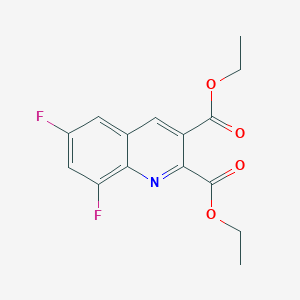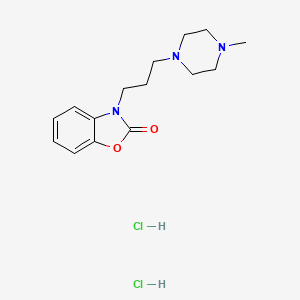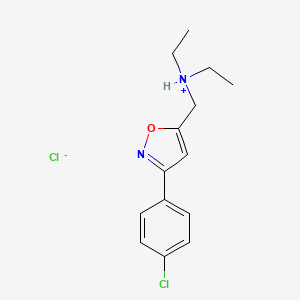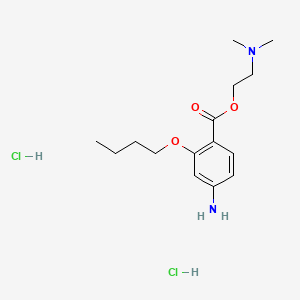
2-(4-Azaniumyl-2-butoxybenzoyl)oxyethyl-dimethylazanium dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Azaniumyl-2-butoxybenzoyl)oxyethyl-dimethylazanium dichloride is a chemical compound with the molecular formula C14H24Cl2N2O3. It is known for its unique structure, which includes a benzoyl group, an azaniumyl group, and a butoxy group. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Azaniumyl-2-butoxybenzoyl)oxyethyl-dimethylazanium dichloride typically involves multiple steps. One common method includes the reaction of 4-aminobutyric acid with benzoyl chloride to form the benzoyl derivative. This intermediate is then reacted with 2-butoxyethanol in the presence of a suitable catalyst to yield the final product. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the same basic steps as the laboratory synthesis but is optimized for efficiency and yield. Advanced purification techniques, such as recrystallization and chromatography, are employed to ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Azaniumyl-2-butoxybenzoyl)oxyethyl-dimethylazanium dichloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines and alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the azaniumyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) and halides (Cl-, Br-) are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
2-(4-Azaniumyl-2-butoxybenzoyl)oxyethyl-dimethylazanium dichloride is utilized in various fields of scientific research:
Chemistry: It serves as a reagent in organic synthesis and catalysis.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(4-Azaniumyl-2-butoxybenzoyl)oxyethyl-dimethylazanium dichloride involves its interaction with specific molecular targets. The azaniumyl group can form hydrogen bonds with proteins, altering their structure and function. This interaction can inhibit enzyme activity or modulate signal transduction pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Aminobenzoyl)oxyethyl-dimethylazanium dichloride
- 2-(4-Butoxybenzoyl)oxyethyl-dimethylazanium dichloride
Uniqueness
2-(4-Azaniumyl-2-butoxybenzoyl)oxyethyl-dimethylazanium dichloride is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Compared to similar compounds, it exhibits distinct properties that make it valuable in specialized research applications.
Propiedades
Número CAS |
100811-76-5 |
|---|---|
Fórmula molecular |
C15H26Cl2N2O3 |
Peso molecular |
353.3 g/mol |
Nombre IUPAC |
2-(dimethylamino)ethyl 4-amino-2-butoxybenzoate;dihydrochloride |
InChI |
InChI=1S/C15H24N2O3.2ClH/c1-4-5-9-19-14-11-12(16)6-7-13(14)15(18)20-10-8-17(2)3;;/h6-7,11H,4-5,8-10,16H2,1-3H3;2*1H |
Clave InChI |
OUFWZQGHNWSHSM-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=C(C=CC(=C1)N)C(=O)OCCN(C)C.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


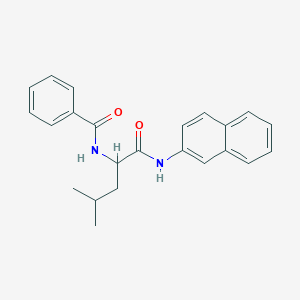
![1,2-Benzenedicarboxylic acid, 4-[(3-aminophenyl)hydroxymethyl]-, 1-methyl ester](/img/structure/B13741568.png)
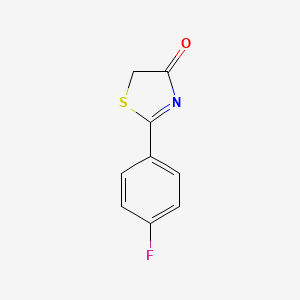
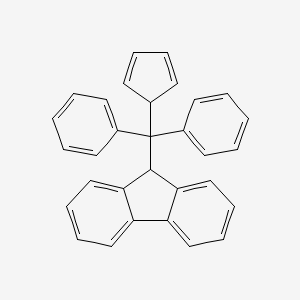
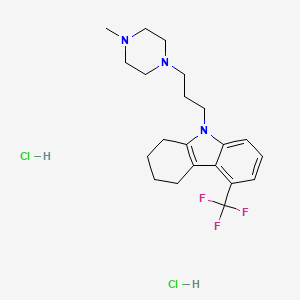
![(5Z)-5-[(2E)-2-(3-ethyl-1,3-benzoxazol-2-ylidene)ethylidene]-2-(N-phenylanilino)-1,3-thiazol-4-one](/img/structure/B13741595.png)
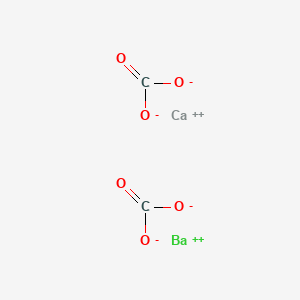

![1,2-Benzenedicarboxylic acid, 4-[(3-aminophenyl)hydroxymethyl]-, 1-methyl ester](/img/structure/B13741620.png)
